3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
3-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a brominated heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazinium core. The molecule is substituted at position 1 with a 2,5-dimethoxyphenyl group and at position 3 with a 4-chlorophenyl group, along with a hydroxyl group at position 3. The bromide ion serves as the counterion.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN2O3S.BrH/c1-25-16-8-9-18(26-2)17(12-16)22-13-20(24,14-4-6-15(21)7-5-14)23-10-3-11-27-19(22)23;/h4-9,12,24H,3,10-11,13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNEJPFOMTVHM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial efficacy, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique imidazo-thiazine scaffold that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 372.87 g/mol. The presence of the 4-chlorophenyl and 2,5-dimethoxyphenyl groups is significant for its activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly affect antiproliferative activity against various cancer cell lines.
In Vitro Studies
In vitro assays demonstrated that the compound exhibits notable cytotoxic effects against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is more potent than standard chemotherapeutics like doxorubicin.
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell survival pathways, leading to increased apoptotic signaling.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against various bacterial strains revealed promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Other Biological Activities
In addition to anticancer and antimicrobial effects, there are indications of other pharmacological activities:
- Anticonvulsant Activity : Preliminary studies suggest that similar compounds within this class may exhibit anticonvulsant properties, although specific data on this compound is limited.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
A case study involving a derivative of this compound demonstrated its effectiveness in a xenograft model of cancer. The study reported a significant reduction in tumor size compared to controls treated with saline or standard chemotherapy agents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide have shown promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. A study highlighted the efficacy of triazole-fused compounds as potent inhibitors of c-Met kinases, which are often overexpressed in various cancers .
- Case Study : A derivative of this compound was evaluated in preclinical trials for its ability to reduce tumor size in models of non-small cell lung cancer (NSCLC). The results demonstrated a significant reduction in tumor volume compared to controls .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens:
- In Vitro Studies : Research has shown that derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds:
- Mechanism : Some derivatives have been found to modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Anticancer | c-Met kinase inhibition | |
| Antimicrobial | Bacterial growth inhibition | |
| Neuroprotective | Oxidative stress reduction |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on NSCLC cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
In a laboratory setting, the compound was tested against a panel of bacterial strains. Results showed significant inhibition zones around treated cultures compared to untreated controls, suggesting its potential as a therapeutic agent against bacterial infections.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo-Thiazinium Derivatives
Key Findings and Inferences
In contrast, ethoxy or methoxy groups (e.g., ) donate electrons via resonance, moderating reactivity . Fluorine in exerts strong electronegativity, polarizing the aryl ring and altering binding affinities compared to chloro or methoxy analogs.
Lipophilicity and Solubility: Methyl and ethoxy substituents () increase lipophilicity, suggesting reduced aqueous solubility.
Stereochemical Considerations: None of the compounds in Table 1 exhibit defined stereocenters, as noted in . This lack of stereochemical complexity simplifies synthesis but may limit enantioselective interactions in biological systems.
Crystallography and Stability: While crystal structure data are unavailable for the target compound, methods like SHELXT are routinely employed for such analyses. Structural rigidity from the fused imidazo-thiazinium ring likely enhances thermal stability compared to non-fused analogs.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is synthesized via multistep reactions involving spirocyclic phosphazenes and diamines. A typical protocol involves:
- Reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours.
- Triethylamine (Et3N) is used to scavenge HCl, forming triethylammonium chloride, which is removed by filtration .
- Purification via column chromatography yields the final product. Key intermediates include tetrachloromonospirocyclotriphosphazenes (e.g., intermediates 1 and 2 ) and functionalized diamines (e.g., intermediate 3 ) .
Table 1: Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | THF, Et3N | Solvent and acid scavenger | |
| 2 | Column chromatography | Purification |
Q. How is the compound characterized, and what analytical techniques are essential?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR for structural elucidation (e.g., confirming aromatic protons at δ 6.8–7.5 ppm and methoxy groups at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M]<sup>+</sup> at m/z 454.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELXT for space-group determination) .
Q. What are the stability considerations for this compound under laboratory conditions?
- The compound is sensitive to moisture and light due to its imidazothiazinium core.
- Store under inert gas (N2 or Ar) at –20°C in amber vials.
- Stability in solution varies: degrade within 24 hours in DMSO but stable for 72 hours in anhydrous THF .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies between NMR (dynamic proton exchange) and X-ray (static structure) data require:
- Variable-Temperature NMR : To detect conformational flexibility (e.g., coalescence temperature studies).
- DFT Calculations : Compare computed NMR shifts with experimental data to identify dominant conformers .
- Supplementary Crystallographic Data : Use SHELXT to refine disordered regions in the crystal lattice .
Q. What experimental design strategies optimize yield and purity during synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like reaction time, temperature, and molar ratios. For example, a 3<sup>2</sup> factorial design can identify optimal THF/Et3N ratios .
- In-line Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and minimize side products .
Table 2: DoE Parameters for Reaction Optimization
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 20–40°C | 25°C |
| Molar Ratio (Phosphazene:Diamine) | 1:1–1:1.2 | 1:1.05 |
Q. How does the electronic environment of the 4-chlorophenyl group influence reactivity?
- The electron-withdrawing chloro substituent enhances electrophilic character at the imidazo-thiazinium core.
- Hammett Analysis : Quantify substituent effects using σpara values (σp = +0.23 for Cl), correlating with reaction rates in nucleophilic substitutions .
- DFT Studies : Calculate partial charges (e.g., at C3 using B3LYP/6-31G*) to predict sites for functionalization .
Q. What methodologies address low reproducibility in crystallographic data?
- Redundant Data Collection : Increase multiplicity (>4) to improve signal-to-noise ratios.
- Twinned Crystals : Use TWINABS for data integration if crystals exhibit twinning .
- Dynamic Disorder Modeling : Refine occupancies of disordered atoms (e.g., methoxy groups) using restraints in SHELXL .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed melting points?
- DSC Analysis : Determine if decomposition (e.g., via endothermic peaks) precedes melting.
- Polymorph Screening : Recrystallize from solvents like ethanol/water (7:3 v/v) to isolate stable polymorphs .
Q. Why do batch-to-batch variations in biological activity occur despite identical synthesis protocols?
- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., hydrolyzed imidazoles).
- Chiral Purity Assessment : Ensure enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak IA column) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
